Cas no 1351569-73-7 (tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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- Inchi: 1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1
- InChI Key: UFJNFQNQLMGUTQ-HTQZYQBOSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@H](O)C[C@@H]1CO
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91231-5.0g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 5.0g |
$198.0 | 2024-05-21 | |
Enamine | EN300-91231-0.25g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 0.25g |
$21.0 | 2024-05-21 | |
Chemenu | CM469266-1g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95%+ | 1g |
$150 | 2023-03-27 | |
1PlusChem | 1P019SG6-50mg |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 50mg |
$88.00 | 2023-12-22 | |
A2B Chem LLC | AV35590-50mg |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 50mg |
$60.00 | 2024-04-20 | |
A2B Chem LLC | AV35590-5g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 5g |
$472.00 | 2024-04-20 | |
A2B Chem LLC | AV35590-10g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 10g |
$886.00 | 2024-04-20 | |
A2B Chem LLC | AV35590-2.5g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 2.5g |
$257.00 | 2024-04-20 | |
Aaron | AR019SOI-10g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 10g |
$1136.00 | 2023-12-16 | |
Enamine | EN300-91231-10.0g |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
1351569-73-7 | 95% | 10.0g |
$394.0 | 2024-05-21 |
tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Additional information on tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Professional Introduction to tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1351569-73-7)
The compound tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, identified by its CAS number 1351569-73-7, represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. This compound, characterized by its complex stereochemical configuration, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of multiple stereocenters, specifically at the (2R,4R) positions, makes it a valuable scaffold for enantioselective synthesis and drug design.
Recent research in the domain of asymmetric synthesis has highlighted the importance of chiral auxiliaries and ligands in achieving high enantiomeric purity. The tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate structure serves as an excellent example of how functionalized pyrrolidine derivatives can be engineered to facilitate enantioselective reactions. Its unique framework, incorporating both hydroxymethyl and hydroxy groups, provides multiple sites for chemical modification, making it a versatile building block for medicinal chemists.
In the context of drug discovery, the stereochemistry of a compound plays a pivotal role in determining its biological activity and pharmacokinetic properties. The specific configuration of (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been explored in several preclinical studies aimed at identifying novel pharmacophores. The tert-butyl ester group at the carboxyl position not only enhances solubility but also allows for facile derivatization via hydrolysis or transesterification, enabling the synthesis of a wide range of analogs.
One of the most compelling aspects of this compound is its potential in the development of enzyme inhibitors. Pyrrolidine derivatives are well-documented motifs in enzyme active sites, particularly in proteases and kinases. The hydroxymethyl and hydroxy functionalities in tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate provide opportunities for hydrogen bonding interactions with key residues in the target enzyme. This has led to investigations into its efficacy as a scaffold for developing inhibitors against various therapeutic targets.
Advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that the rigid pyrrolidine core can be strategically positioned to mimic natural substrates or transition states, thereby improving binding affinity. Additionally, virtual screening techniques have been employed to identify potential derivatives with enhanced potency or selectivity. These computational approaches complement traditional synthetic strategies and accelerate the drug discovery process.
The synthesis of tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate presents unique challenges due to its complex stereochemistry. However, recent methodologies involving biocatalysis and transition-metal-catalyzed reactions have provided efficient routes to enantiopure products. For instance, enzymatic resolutions or asymmetric hydrogenations have been employed to achieve high yields with minimal racemization. These advances underscore the growing importance of green chemistry principles in pharmaceutical manufacturing.
Future directions in research may focus on exploring the pharmacological properties of this compound and its derivatives. Preclinical studies are warranted to evaluate its potential as an anti-inflammatory agent, neuroprotective agent, or anticancer agent. The versatility of its structural framework suggests that it could be adapted for a broad spectrum of therapeutic applications once optimized for specific biological targets.
In conclusion, tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 1351569-73-7) represents a promising candidate for further development in medicinal chemistry. Its unique stereochemistry and functional groups make it an attractive scaffold for designing novel therapeutics. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a significant role in future drug discovery efforts.
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